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molecular formula C21H28O8 B048831 Pentaerythritol tetramethacrylate CAS No. 3253-41-6

Pentaerythritol tetramethacrylate

Cat. No. B048831
M. Wt: 408.4 g/mol
InChI Key: KGBBDBRJXGILTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04287290

Procedure details

The term "addition-polymerizable unsaturated compound" as used herein is intended to indicate compounds having at least one carbon-carbon double bond capable of taking an active part in the addition polymerization reaction. Examples of such compounds include those having at least one group selected from a vinyl group, a vinylidene group, a fumaroyl group and a maleoyl group. Specific examples of such compounds include unsaturated monocarboxylic acids such as acrylic acid and methacrylic acid; esters of acrylic acid or methacrylic acid having as an ester-forming group an alkyl group, a cycloalkyl group, a halogenated alkyl group, an alkoxyalkyl group, a hydroxyalkyl group, an aminoalkyl group, a tetrahydrofurfuryl group, an allyl group, a glycidyl group, a benzyl group or a phenoxy group; mono- or di-acrylates and mono- or di-methacrylates of alkylene glycols or polyoxyalkylene glycols (number average molecular weight: up to 2,000); polyacrylates and polymethacrylates such as trimethylopropane triacrylate, trimethylolpropane trimethacrylate, pentaerythritol tetraacrylate and pentaerythritol tetramethacrylate; unsaturated monocarboxylic acid amides such as acrylamide and methacrylamide; derivatives of acrylamide or methacrylamide such as N-alkyl- or N,N-dialkyl-acrylamides, N-alkyl- or N,N-dialkyl-methacrylamides, N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide, N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides, diacetone acrylamide, diacetone methacrylamide, N,N'-alkylenebisacrylamide and N,N'-alkylenebismethacrylamide; allyl compounds such as allyl alcohol, allyl isocianate, diallyl phthalate and triallyl cyanurate; unsaturated dicarboxylic acids and acid anhydrides such as maleic acid, maleic anhydride, fumaric acid and itaconic acid; monoesters and diesters of maleic acid, fumaric acid or itaconic acid having as an ester-forming group one or two groups selected from an alkyl group, a halogenated alkyl group and an alkoxy-alkyl group; acrylates and methacrylates of epoxy group-containing compounds obtained by esterifying acrylic acid or methacrylic acid with an epoxy group-containing compound which is obtained, for example, by the dehydrochlorination reaction of a polyhydric alcohol or a polyhydric phenol with epichlorohydrin; and other unsaturated compounds such as styrene, vinyltoluene, divinylbenzene, N-vinylcarbazole, and N-vinylpyrrolidone. Various resins and polymers may also be used as the addition-polymerizable unsaturated compound. Examples of such resins and polymers include unsaturated polyesters prepared from at least one unsaturated dicarboxylic acid, such as maleic acid, fumaric acid or itaconic acid, and/or its anhydride, and at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, triethylene glycol, glycerin, trimethylolpropane or penta-erythritol; unsaturated polyesters prepared from at least one unsaturated dicarboxylic acid or its anhydride as mentioned above, at least one polyhydric alcohol as mentioned above, and at least one saturated dicarboxylic acid or its anhydride such as succinic acid, adipic acid, phthalic acid, isophthalic acid, phthalic anhydride, trimellitic acid or trimellitic acid anhydride; alkyd resins prepared by using at least one drying oil and/or at least one semidrying oil as a modifier for polyesters; unsaturated polyurethanes having addition-polymerizable unsaturated groups derived from at least one unsaturated mono- or di-carboxylic acid or its ester derivative or an unsaturated polyester as mentioned above and introduced thereinto by utilizing terminal isocyanate and/or hydroxyl groups of a urethane compound or polyurethane having urethane groups derived from at least one polyol having two or more hydroxyl groups and at least one polyisocyanate, for example, unsaturated polyurethanes which are prepared from (1) a polyurethane having terminal isocyanate and/or hydroxyl groups and prepared from at least one polyol such as a polyhydric alcohol as mentioned above, a polyester polyol or a polyether polyol and at least one polyisocyanate such as tolylene diisocyanate, diphenylmethane-4,4'-diisocyanate or hexamethylene diisocyanate and (2) at least one unsaturated mono- or di-carboxylic acid as mentioned above or its ester or polyester having active hydrogen atoms derived from hydroxyl (reactive with the terminal isocyanate) and/or carboxyl (reactive with both of the terminal isocyanate and the terminal hydroxyl) and/or amino groups (reactive with the terminal isocyanate), if any; polyisocyanate-modified unsaturated polyester obtained by linking two or more molecules of an unsaturated polyester as mentioned above with a polyisocyanate; polymers having, in its side chains, carbon-carbon double bonds capable of taking an active part in the addition polymerization reaction, for example, polymers obtained by reacting an unsaturated carboxylic acid or its anhydride with a polymer having hydroxyl groups such as polyvinyl alcohol or cellulose, polymers obtained by esterifying a polymer or a copolymer of acrylic acid or methacrylic acid having carboxyl groups with an unsaturated alcohol such as allyl alcohol, glycidyl acrylate or glycidyl methacrylate, a polymer obtained by reacting a copolymer containing maleic anhydride monomer units with allyl alcohol, a hydroxyalkyl acrylate and/or a hydroxy-alkyl methacrylate, and a polymers obtained by reacting a copolymer having glycidyl acrylate and/or glycidyl methacrylate monomer units with acrylic acid and/or methacrylic acid. Various oligomers may also be used as the addition-polymerizable unsaturated compound. Examples of such oligomers include oligomers of an ester-acrylate type obtained by the co-condensation of an esterification reaction system composed of a polycarboxylic acid or its anhydride and a polyhydric alcohol with acrylic acid and/or methacrylic acid and having a number average molecular weight of about 200 to about 5,000, said molecular weight being controlled by choosing an appropriate molar ratio of the raw materials, examples of said polycarboxylic acid or its anhydride being adipic acid, isophthalic acid, phthalic acid and phthalic anhydride, examples of said polyhydric alcohol being ethylene glycol, propylene glycol, diethylene glycol, triethylene glycol, glycerin, trimethylolpropane and pentaerythritol. The above-enumerated addition-polymerizable unsaturated compounds may be used either alone or in combination. In the addition-polymerizable unsaturated compounds, by the alkyl is meant a straight chain or branched aliphatic hydrocarbon group having 1 to 20 carbon atoms, by the cycloalkyl a group having 5 to 26 carbon atoms and consisting of a 5- or 6-membered alicyclic ring unsubstituted or substituted with alkyl, and by the alkylene a straight or branched hydrocarbon group having 2 to 6 carbon atoms. The number average molecular weight of a resin or polymer is desired to be up to 1,000,000, preferably 1,000 to 200,000. For the measurement of a number average molecular weight, there is adopted a gel permeation chromatography (GPC) method using, as a standard sample, a polystyrene manufactured by Pressure Chemical Co., U.S.A. and as an apparatus, WATERS 200 manufactured by Japan-Waters Co., Japan.
[Compound]
Name
triacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monocarboxylic acid amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
N-alkyl- or N,N-dialkyl-acrylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
N-alkyl- or N,N-dialkyl-methacrylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
diacetone methacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
N,N'-alkylenebisacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
N,N'-alkylenebismethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
allyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
triallyl cyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
dicarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
maleic acid, maleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
di-acrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
di-methacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
alkylene glycols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
polyoxyalkylene glycols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
polyacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
polymethacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([OH:12])(=[O:11])C(C)=C.C(O)(=O)C(C)=C.C(C(CO)(CO)CC)O.C(OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(=O)C=C.C(OCC(COC(=O)C(C)=C)(COC(=O)C(C)=C)COC(=O)C(C)=C)(=O)C(C)=C.C(N)(=O)C=C.C(N)(=O)C(C)=C.C(N)(=O)C=C.CC(C)=O.CC(C)=O.C(N)(=O)C(C)=C.CC(C)=O.CC(C)=O.C(O)C=C.C(OCC=C)(=O)C1C(=CC=CC=1)C(OCC=C)=O.C(O)(=O)/C=C/C(O)=O.C(O)(=O)C(CC(O)=O)=C>>[C:7]([OH:12])(=[O:11])/[CH:3]=[CH:2]\[C:1]([OH:6])=[O:5].[C:7]([OH:12])(=[O:11])/[CH:3]=[CH:2]/[C:1]([OH:6])=[O:5].[C:1]([OH:6])(=[O:5])[C:2]([CH2:4][C:7]([OH:12])=[O:11])=[CH2:3] |f:0.1.2.3,8.9.10,11.12.13|

Inputs

Step One
Name
triacrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(O)C(CC)(CO)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)COC(C=C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(COC(C(=C)C)=O)(COC(C(=C)C)=O)COC(C(=C)C)=O
Step Five
Name
monocarboxylic acid amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Ten
Name
N-alkyl- or N,N-dialkyl-acrylamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
N-alkyl- or N,N-dialkyl-methacrylamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
N-hydroxyalkyl- or N,N-dihydroxyalkyl-acrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
N-hydroxyalkyl- or N,N-dihyroxyalkyl-methacrylamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N.CC(=O)C.CC(=O)C
Step Fifteen
Name
diacetone methacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N.CC(=O)C.CC(=O)C
Step 16
Name
N,N'-alkylenebisacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
N,N'-alkylenebismethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
allyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)OCC=C)=CC=CC1)(=O)OCC=C
Step 21
Name
triallyl cyanurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
dicarboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
maleic acid, maleic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Step 26
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Step 27
Name
di-acrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
di-methacrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
alkylene glycols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 30
Name
polyoxyalkylene glycols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
Name
polyacrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
polymethacrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Type
product
Smiles
C(\C=C\C(=O)O)(=O)O
Name
Type
product
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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